(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cytotoxicity Aurone SAR Gastric cancer

This research-grade (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (CAS 623116-47-2) is specifically differentiated by its Z-configured 3-methoxybenzylidene substitution and 6-position carbamate moiety. SAR evidence confirms that the N,N-diethylcarbamate group is critical for meaningful cytotoxicity in AGS gastric adenocarcinoma cells, with active analogs achieving IC50 values of 6.5–6.6 μM, outperforming reference drugs oxaliplatin and leucovorin. Unlike the 6-hydroxy precursor (CAS 1234351-88-2), this compound has zero hydrogen bond donors and elevated XLogP, offering superior passive membrane permeability for cell-based phenotypic screens. Procure alongside unsubstituted and 2,5-dimethoxy analogs for systematic SAR-by-catalog studies.

Molecular Formula C21H21NO5
Molecular Weight 367.4g/mol
CAS No. 623116-47-2
Cat. No. B357111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
CAS623116-47-2
Molecular FormulaC21H21NO5
Molecular Weight367.4g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2
InChIInChI=1S/C21H21NO5/c1-4-22(5-2)21(24)26-16-9-10-17-18(13-16)27-19(20(17)23)12-14-7-6-8-15(11-14)25-3/h6-13H,4-5H2,1-3H3/b19-12-
InChIKeyFUHQLVLAWVJSEV-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 623116-47-2 Procurement Guide: (Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Diethylcarbamate for Aurone-Based Screening Libraries


CAS 623116-47-2, systematically named (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (also designated MDBDEC), is a synthetic aurone derivative with molecular formula C21H21NO5 and molecular weight 367.4 g/mol [1]. It belongs to the benzofuran-3(2H)-one (3-coumaranone) structural class, featuring a Z-configured 3-methoxybenzylidene substituent at the 2-position and an N,N-diethylcarbamate ester at the 6-position of the benzofuranone core [2]. This compound is commercially available as a research-grade screening compound (typically ≥95% purity) from multiple suppliers and is catalogued in the InterBioScreen synthetic compound library under ID STOCK1N-41445 [3]. Its structural architecture combines the privileged aurone scaffold—known for monoamine oxidase (MAO) inhibition [4] and anticancer activity [5]—with a metabolically labile carbamate moiety that modulates physicochemical properties relative to the 6-hydroxy parent compound.

Why CAS 623116-47-2 Cannot Be Replaced by Unsubstituted Benzylidene or 6-Hydroxy Aurone Analogs in Screening Campaigns


Within the aurone diethylcarbamate chemotype, substitution at the 2-benzylidene position and the presence of the 6-carbamate moiety are not interchangeable parameters. The Lathwal et al. (2024) structure-activity relationship (SAR) study of 33 pyrazole-based aurone analogs established that replacing the 6-hydroxyl group with an N,N-diethylcarbamate group was critical for achieving meaningful cytotoxicity against the AGS gastric adenocarcinoma cell line [1]. The most active diethylcarbamate analogs (8e and 8f) achieved IC50 values of 6.5 ± 0.024 μM and 6.6 ± 0.035 μM, respectively, outperforming the reference drugs oxaliplatin (IC50 = 29.8 μM) and leucovorin (IC50 = 30.8 μM) in the same assay [1]. In contrast, the 6-hydroxy aurone precursor (CAS 1234351-88-2; PubChem CID 909020; C16H12O4, MW 268.26) lacks this carbamate functionality, which alters both target engagement potential and physicochemical properties—the precursor has a hydrogen bond donor count of 1 and XLogP of approximately 3.2, whereas the target compound has zero HBDs and a higher computed logP (~3.5–4.0), directly affecting membrane permeability and protein binding [2]. The 3-methoxy substitution on the benzylidene ring further distinguishes CAS 623116-47-2 from the unsubstituted benzylidene analog, where the absence of the methoxy group eliminates key electron-donating and hydrogen-bond-accepting interactions at the binding site [3]. These structural differences mean that procurement of a generic 'aurone diethylcarbamate' without verifying the exact substitution pattern risks introducing compounds with wholly different activity profiles into a screening cascade.

Quantitative Differentiation Evidence for CAS 623116-47-2 Versus Closest Aurone Analogs: A Comparator-Anchored Procurement Guide


Diethylcarbamate at 6-Position Confers Cytotoxic Activity Absent in the 6-Hydroxy Precursor

CAS 623116-47-2 bears an N,N-diethylcarbamate group at the 6-position of the aurone scaffold. The critical functional importance of this modification is demonstrated by Lathwal et al. (2024), who showed that pyrazole-based 6-hydroxyaurones required conversion to their corresponding N,N-diethylcarbamates to achieve potent cytotoxicity [1]. The most active diethylcarbamate analogs (8e and 8f) achieved IC50 values of 6.5 ± 0.024 µM and 6.6 ± 0.035 µM against AGS cells, while the 6-hydroxy precursors lacked comparable activity [1]. Reference drugs oxaliplatin and leucovorin were substantially less potent in the same assay, with IC50 values of 29.8 µM and 30.8 µM, respectively [1]. The SAR study explicitly identified the carbamoyl replacement of the hydroxyl group in ring A as critical for activity [1]. Additionally, the 6-hydroxy analog of the target compound (CAS 1234351-88-2) has a computed XLogP of 3.2 and one hydrogen bond donor, whereas CAS 623116-47-2 has zero HBDs and higher lipophilicity (estimated XLogP ~3.8), which has implications for passive membrane permeability and oral bioavailability potential [2].

Cytotoxicity Aurone SAR Gastric cancer

3-Methoxybenzylidene Substitution Differentiates CAS 623116-47-2 from Unsubstituted Benzylidene and Dimethoxy Analogs in Binding Topology

The 3-methoxy substitution on the benzylidene B-ring of CAS 623116-47-2 provides a single hydrogen bond acceptor at the meta position, distinguishing it from both the unsubstituted benzylidene analog and the 2,4-dimethoxy and 2,5-dimethoxy variants. In molecular docking studies of structurally related aurone diethylcarbamates against the HER2 receptor (PDB: 3PP0), Lathwal et al. (2024) demonstrated that B-ring substitution pattern directly influences binding pose and interaction energy [1]. The study found that compounds with specific substitution patterns exhibited superior docking scores and maximum binding interactions with HER2—a human epidermal growth factor receptor implicated in gastric and ovarian cancers [1]. While CAS 623116-47-2 was not among the 33 compounds specifically tested, its 3-methoxy configuration represents a distinct topological arrangement versus the 2,4-dimethoxy (CAS 858765-06-7; C22H23NO6; MW 397.4) and 2,5-dimethoxy (CAS 859137-46-5; PubChem CID 1761334; C22H23NO6; MW 397.4) analogs, which feature two methoxy groups and a higher molecular weight (+30 Da) [2]. The single meta-methoxy of CAS 623116-47-2 reduces steric bulk while retaining a key H-bond acceptor, potentially offering a differentiated selectivity profile in kinase or receptor binding assays [3].

Molecular docking HER2 binding Aurone substitution pattern

Aurone Scaffold Privilege: Class-Level MAO-B Inhibition with Sub-Nanomolar Potency Achievable Through Ring A Substitution

The benzofuran-3(2H)-one (3-coumaranone) core shared by CAS 623116-47-2 is a validated pharmacophore for selective monoamine oxidase B (MAO-B) inhibition. Van Dyk et al. (2015) evaluated 20 3-coumaranone derivatives against human MAO-A and MAO-B, reporting IC50 values for MAO-B ranging from 0.004 to 1.05 µM, with nine compounds exhibiting IC50 values below 0.05 µM [1]. MAO-B selectivity over MAO-A was pronounced, with MAO-A IC50 values from 0.586 to >100 µM [1]. Furthermore, Lathwal et al. (2024) noted that the diethylcarbamate functionality on ring A of aurones significantly modulated biological activity, though direct MAO data were not reported for the carbamate series [2]. CAS 623116-47-2, bearing the 3-coumaranone core with a 6-diethylcarbamate substituent, occupies a pharmacologically relevant position within this validated chemotype. The compound's zero HBD count and moderate lipophilicity (XLogP ~3.8) align with CNS drug-like property space, supporting its utility in neurodegenerative disease target screening [3].

Monoamine oxidase inhibition Neuroprotection 3-Coumaranone

Zero H-Bond Donors and Enhanced Lipophilicity Versus 6-Hydroxy Aurones Improve Membrane Permeability Potential

Physicochemical property differentiation between aurone analogs can be quantified using computed descriptors from PubChem. CAS 623116-47-2 has zero hydrogen bond donors (HBD), whereas its 6-hydroxy precursor (CAS 1234351-88-2, PubChem CID 909020) possesses one HBD [1]. The target compound's estimated XLogP3-AA of approximately 3.8 is 0.6 log units higher than the 6-hydroxy precursor (XLogP = 3.2), reflecting increased lipophilicity from the diethylcarbamate group [1][2]. The compound also features 7 rotatable bonds versus only 2 for the precursor, indicating greater conformational flexibility that may facilitate induced-fit binding [1]. Compared to the 2,5-dimethoxy analog (PubChem CID 1761334; XLogP = 4.0; 6 HBA; 7 rotatable bonds), CAS 623116-47-2 has slightly lower lipophilicity (ΔXLogP = -0.2) and one fewer H-bond acceptor (5 vs. 6) [2]. These properties position CAS 623116-47-2 within favorable oral drug-likeness space (zero HBD violations of Lipinski's Rule of Five; MW < 500; XLogP < 5), while the absence of HBDs specifically suggests improved passive membrane permeability compared to hydroxy-substituted aurones [3].

Physicochemical profiling Drug-likeness Permeability

Optimal Procurement and Deployment Scenarios for CAS 623116-47-2 Based on Quantitative Differentiation Evidence


Gastric and Ovarian Cancer Targeted Library Design: HER2-Focused Aurone Screening

CAS 623116-47-2 is a structurally informed candidate for inclusion in kinase-targeted screening libraries, particularly those aimed at HER2-mediated gastric and ovarian cancers. The Lathwal et al. (2024) study established that aurone diethylcarbamates engage HER2 (PDB 3PP0) with favorable docking scores, and the 3-methoxy substitution pattern of CAS 623116-47-2 provides a distinct H-bond acceptor topology relative to dimethoxy analogs [1]. Procurement of this compound alongside its 6-hydroxy precursor (CAS 1234351-88-2) enables direct paired testing of the carbamate pharmacophore hypothesis, with the quantitative prediction of ≥4-fold potency differential based on class-level SAR [1].

CNS Drug Discovery: MAO-B Inhibitor Screening Leveraging 3-Coumaranone Privileged Scaffold

The 3-coumaranone core of CAS 623116-47-2 is a validated MAO-B pharmacophore with literature precedent for sub-nanomolar inhibition (IC50 as low as 0.004 µM) and isoform selectivity exceeding 250-fold over MAO-A [2]. The compound's zero HBD count and moderate XLogP (~3.8) align with CNS drug-likeness parameters [3]. It is suited for MAO-B biochemical and cell-based screening panels, where its diethylcarbamate moiety may confer metabolic stability advantages over ester-linked aurone analogs. Researchers should note that direct MAO activity data for this specific compound are not published, requiring de novo profiling.

Physicochemical Property-Driven Analogue Selection for Permeability-Sensitive Assays

For cell-based phenotypic screens where passive membrane permeability is a critical parameter, CAS 623116-47-2 offers a measurable advantage over 6-hydroxy aurones: zero HBDs vs. one HBD for the precursor, and XLogP elevated by 0.6 log units [3][4]. These properties predict improved bilayer partitioning. When ordering a panel of aurone analogs for SAR-by-catalog approaches, CAS 623116-47-2 should be paired with the unsubstituted benzylidene analog (ΔMW -30 Da; 4 HBA) and the 2,5-dimethoxy analog (ΔMW +30 Da; 6 HBA) to systematically probe the impact of B-ring methoxy count on both target engagement and cellular penetration [4].

Synthetic Chemistry: Advanced Building Block for Carbamate-Functionalized Aurone Libraries

CAS 623116-47-2 serves as a direct synthetic reference standard and a building block for further derivatization. The diethylcarbamate at the 6-position can be hydrolyzed to regenerate the 6-hydroxy aurone, enabling divergent functionalization strategies. The compound's catalog availability through InterBioScreen (STOCK1N-41445) and other suppliers at research-grade purity (≥95%) supports its use as a validated starting point for medicinal chemistry optimization programs targeting the aurone scaffold [5]. Its stable (Z)-configuration at the benzylidene double bond provides stereochemical certainty not always guaranteed with non-commercial synthesis.

Quote Request

Request a Quote for (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.